Ziresovir
Vue d'ensemble
Description
Ziresovir (also known as RO-0529, AK0529) is an antiviral drug that was developed as a treatment for respiratory syncytial virus . It acts as a fusion inhibitor and has shown promising results in Phase II and III clinical trials .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its IUPAC name is N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine . Its molecular formula is C22H25N5O3S .
Applications De Recherche Scientifique
Discovery and Potential as an RSV Inhibitor : Ziresovir was first reported as a promising RSV fusion (F) protein inhibitor in a study by Zheng et al. (2019). This research highlighted this compound's discovery through rational drug design and lead optimization, demonstrating its potent anti-RSV activity in both in vitro and in vivo models. The study found that this compound had single-digit nM EC50 potency against laboratory strains and clinical isolates of RSV in cellular assays, and achieved significant viral load reduction in a mouse model of RSV infection. The specificity of this compound as an RSV F protein inhibitor was confirmed through the identification of drug-resistant mutations in the RSV F protein and its inhibition of RSV F protein-induced cell-cell fusion in cellular assays (Zheng et al., 2019).
Clinical Trials and Pharmacokinetics : The same study by Zheng et al. (2019) also delved into the pharmacokinetics of this compound in animal species, suggesting its potential for advanced clinical trials. The research underscored the importance of this compound's oral bioavailability, a key factor in its potential as a therapeutic agent (Zheng et al., 2019).
Advances in Respiratory Virus Therapeutics : Another relevant study, though not directly focusing on this compound, provides context in the field of respiratory virus therapeutics. The 6th International Society for Influenza and other Respiratory Virus Diseases (isirv) Antiviral Group conference, as reported by Beigel et al. (2019), highlighted updates on several antivirals, including this compound. This broader perspective emphasizes the significance of this compound in the landscape of antiviral research, particularly against RSV (Beigel et al., 2019).
Propriétés
IUPAC Name |
N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAICKUTDBZCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028129 | |
Record name | Ziresovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422500-60-4 | |
Record name | Ziresovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziresovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ziresovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIRESOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.